molecular formula C21H19N3O3S2 B2600562 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 923146-47-8

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2600562
CAS No.: 923146-47-8
M. Wt: 425.52
InChI Key: DUSSETHQELSSKC-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a synthetic small molecule based on the benzothiazole scaffold, a structure recognized for its versatile biological activities and significance in medicinal chemistry research . The compound features a benzothiazole core substituted with a dimethylsulfamoyl group and a naphthalen-1-ylacetamide side chain. This specific molecular architecture is designed to leverage the known pharmacological potential of benzothiazole derivatives, which have been extensively investigated as antimicrobials , anticonvulsants , and anticancer agents . The primary research value of this compound lies in its potential as an antimicrobial agent. Structurally related 2-acetamido-substituted benzothiazole derivatives have demonstrated significant antibacterial and antifungal activities in experimental studies . For instance, close analogs have shown potent activity against a panel of Gram-positive and Gram-negative bacteria, including S. aureus and E. coli , with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL . The proposed mechanism of action for such benzothiazole-acetamide hybrids often involves inhibition of essential bacterial enzymes, such as DNA gyrase, which is a validated target for antibacterial therapy. Molecular docking studies of similar compounds confirm their ability to bind effectively to the active site of the DNA gyrase enzyme (PDB: 3G75), suggesting a plausible mechanism for their antibacterial properties . This compound is intended for research applications only, including in vitro antibacterial screening, structure-activity relationship (SAR) studies in medicinal chemistry, and as a building block for the development of novel therapeutic agents. It is supplied as a high-purity solid for use in laboratory investigations. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-24(2)29(26,27)16-10-11-18-19(13-16)28-21(22-18)23-20(25)12-15-8-5-7-14-6-3-4-9-17(14)15/h3-11,13H,12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSSETHQELSSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzothiazole ring using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Naphthalene Moiety: The final step is the acylation of the benzothiazole derivative with naphthalene-1-yl acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dimethylsulfamoyl group.

    Reduction: Reduction reactions can target the nitro groups if present in any derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in the synthesis of novel compounds.

Biology

In biological research, this compound may serve as a probe or inhibitor in enzymatic studies due to its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the dimethylsulfamoyl group may interact with proteins, affecting their function. These interactions can lead to changes in cellular pathways, ultimately exerting the compound’s effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the benzothiazole ring and the acetamide-linked aromatic group. These variations critically influence binding affinity, selectivity, and enzymatic inhibition profiles:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Compound Name Benzothiazole Substituent Acetamide-Linked Group Key Biological Activity Binding Affinity (GlideXP) Reference
Target Compound 6-(Dimethylsulfamoyl) Naphthalen-1-yl Inferred: Potential MAO/ChE inhibition Not reported -
BTA () 6-(Trifluoromethyl) 3,4,5-Trimethoxyphenyl CK-1δ inhibition (pIC₅₀ = 7.8) -3.78 kcal/mol
N-(Naphthalen-1-yl)-2-(Piperidin-1)-Acetamide Not specified Naphthalen-1-yl AChE/BChE inhibition Not reported
Compound 20 () 6-(Aminosulfonyl) Pyrimidin-2-ylthio Moderate CA II/XII inhibition Not reported
N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide Chloro-fluorophenyl Naphthalen-1-yl Crystallographically characterized Not reported
Key Observations:
  • Substituent Impact on Binding: The trifluoromethyl group in BTA () enhances CK-1δ inhibition (pIC₅₀ = 7.8) compared to morpholine-sulfonyl or aminosulfonyl derivatives. The dimethylsulfamoyl group in the target compound may improve solubility or target selectivity due to its polar nature .
  • Naphthalene Moieties : Compounds with naphthalen-1-yl groups (e.g., target compound, N-(naphthalen-1-yl)-2-(piperidin-1)-acetamide) show cholinesterase inhibition, suggesting the naphthalene system enhances interactions with hydrophobic enzyme pockets .
  • Sulfonamide Derivatives: The aminosulfonyl group in Compound 20 () confers moderate carbonic anhydrase (CA) inhibition, implying that the dimethylsulfamoyl group in the target compound might similarly target metalloenzymes .

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique molecular structure that includes a naphthalene core, a benzothiazole moiety, and a sulfonamide functional group. Its biological activity has been explored in various studies, indicating promising applications in anti-inflammatory and anti-cancer therapies.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C20H17N3O3S2
  • Molecular Weight : 411.49 g/mol

Structural Features

FeatureDescription
Benzothiazole MoietyContributes to the compound's reactivity and biological activity.
Dimethylsulfamoyl GroupEnhances solubility and potential interactions with biological targets.
Naphthalene CoreProvides structural stability and may influence pharmacokinetics.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. This inhibition leads to reduced inflammation and pain, making it a candidate for developing new anti-inflammatory drugs.

Anti-cancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including Colo205 (colorectal cancer), U937 (histiocytic lymphoma), MCF7 (breast cancer), and A549 (lung cancer). The mechanism appears to involve the modulation of mitochondrial proteins such as Bcl-2 and Bax, leading to the activation of caspases and subsequent cell death.

The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : Reduces the production of pro-inflammatory mediators.
  • Induction of Apoptosis : Alters mitochondrial pathways to promote cancer cell death.
  • Potential Interaction with Other Biological Targets : Ongoing studies are investigating additional interactions that may enhance its therapeutic profile.

Study 1: Inhibition of COX Enzymes

A recent study evaluated the efficacy of this compound as an anti-inflammatory agent by measuring its inhibitory effect on COX enzymes in vitro. Results indicated a significant reduction in COX activity compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Study 2: Apoptosis Induction in Cancer Cells

Another study focused on the compound's ability to induce apoptosis in breast cancer cells (MCF7). The researchers reported that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting cancer cell death through mitochondrial pathways.

Q & A

Q. Why do crystallographic data sometimes conflict with computational predictions of molecular conformation?

  • DFT calculations (B3LYP/6-31G* level) may neglect crystal packing forces. Compare experimental (X-ray) and computed (gas-phase) torsional angles. Use molecular dynamics simulations in explicit solvent to model environmental effects .

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